molecular formula C10H16N2S B2513553 (6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine CAS No. 1339116-07-2

(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine

Cat. No. B2513553
CAS RN: 1339116-07-2
M. Wt: 196.31
InChI Key: DUOZXXLFTUAWAL-UHFFFAOYSA-N
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Description

“(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine” is a chemical compound that has been studied for its potential antileukemic properties . It is a derivative of benzothiazoles, which are known for their broad spectrum of biological activity . Some benzothiazoles have been identified as potent and selective antitumor drugs against different cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromodimedone with cyanothioacetamide . The resulting compound was then reacted with phenyl isothiocyanate and triethylamine in dichloromethane . The synthesized compounds were confirmed by 1H NMR, LCMS, and IR analysis .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using various theoretical techniques . The compound acts as an inhibitor of bacterial DNA gyrase B (GyrB), and a comprehensive analysis of the various molecular interactions that stabilize the molecular complexes was performed .


Chemical Reactions Analysis

The chemical reactivity of this compound was observed to produce different heterocyclic derivatives . The reaction of the compound with some chemical reagents resulted in pronounced antinociceptive activity and low toxicity .

Scientific Research Applications

Benzothiazole Derivatives in Organic Synthesis and Medicinal Chemistry

Benzothiazole derivatives are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological activities with minimal toxicity. They serve as key scaffolds in the synthesis of bioactive molecules, demonstrating antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. These compounds' versatility stems from their unique structural features, allowing for the development of novel therapeutic agents with enhanced biological activities (Bhat & Belagali, 2020; Sharma et al., 2019).

Green Chemistry and Catalysis

In the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds that includes the benzothiazole ring, green chemistry principles are applied, utilizing water and water-ethanol systems as solvents. This approach not only aligns with sustainable practices but also demonstrates the potential of organocatalysts in promoting eco-friendly synthesis methods (Kiyani, 2018).

Neuropharmacology and Neuroprotective Effects

Compounds structurally related to benzothiazoles have been studied for their neuropharmacological properties, including roles in mood regulation, anxiety, and other emotional responses. Their effects are attributed to the modulation of neurotransmitter systems and structural and functional brain plasticity, offering insights into potential therapeutic applications for depressive and anxiety disorders (McEwen & Olié, 2005).

Optoelectronic Materials

The incorporation of benzothiazole derivatives into optoelectronic materials has been explored, highlighting their potential in developing novel luminescent molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). These applications underscore the versatility of benzothiazole derivatives beyond pharmacological uses, demonstrating their utility in materials science and engineering (Lipunova et al., 2018).

Environmental Occurrence and Toxicology

While primarily focused on the applications of benzothiazole derivatives in medicinal chemistry and materials science, it's important to note that environmental studies have also examined the occurrence, fate, and behavior of related compounds, such as parabens, in aquatic environments. These studies contribute to understanding the environmental impact and potential risks associated with the widespread use of such chemicals (Haman et al., 2015).

Mechanism of Action

The compound has been found to inhibit c-Met receptor tyrosine kinase, which is responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner . This inhibition prevents PTEN deactivation more efficiently .

properties

IUPAC Name

(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-10(2)4-3-7-8(5-10)13-9(6-11)12-7/h3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOZXXLFTUAWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339116-07-2
Record name 1-(6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
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